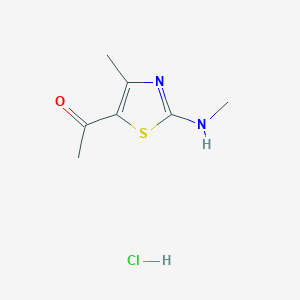

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride

CAS No.:

Cat. No.: VC15799252

Molecular Formula: C7H11ClN2OS

Molecular Weight: 206.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClN2OS |

|---|---|

| Molecular Weight | 206.69 g/mol |

| IUPAC Name | 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2OS.ClH/c1-4-6(5(2)10)11-7(8-3)9-4;/h1-3H3,(H,8,9);1H |

| Standard InChI Key | VRBFEJOUNJRRLC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)NC)C(=O)C.Cl |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride. Its molecular formula is C₇H₁₁ClN₂OS, derived from the free base (C₇H₁₀N₂OS) through protonation with hydrochloric acid . The hydrochloride salt enhances solubility and stability, making it preferable for laboratory and industrial applications.

Key Structural Features:

-

Thiazole core: A five-membered heterocycle containing sulfur and nitrogen atoms.

-

Methylamino substituent: At position 2 of the thiazole ring, contributing to hydrogen-bonding interactions.

-

Acetyl group: At position 5, enabling participation in ketone-based reactions.

Spectral Data and Confirmation

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm the structure:

-

¹H NMR (500 MHz, DMSO-d₆): δ 2.40 (s, 3H, CH₃), 3.86 (s, 1H, NH), 9.03 (s, 1H, NH) .

-

HRMS (ESI-TOF): m/z 279.0782 [M + H]⁺, consistent with the molecular formula C₇H₁₁ClN₂OS .

Synthesis and Industrial Production

Hantzsch Thiazole Synthesis

The compound is synthesized via the Hantzsch method, a classical approach for thiazole formation :

-

Reagents: 3-Chloro-2,4-pentanedione and thiobenzamide derivatives.

-

Conditions: Reflux in absolute ethanol for 8 hours under inert atmosphere .

-

Workup: Neutralization with sodium acetate, followed by crystallization from ethanol .

Reaction Scheme:

Scalability and Optimization

Industrial production employs continuous flow reactors to enhance yield (>90%) and purity . Critical parameters include:

-

Temperature: 70–80°C to prevent degradation.

-

Solvent: Ethanol for optimal solubility and reaction kinetics.

Physicochemical Properties

Physical and Thermal Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.69 g/mol | |

| Melting Point | 201–203°C | |

| Boiling Point | 281.9°C at 760 mmHg | |

| Solubility | >10 mg/mL in DMSO |

Biochemical and Pharmacological Applications

Anticancer Activity

The compound inhibits Mcl-1, an anti-apoptotic protein overexpressed in cancers like leukemia and lymphoma . In vitro studies demonstrate:

Anti-inflammatory Effects

Modulation of NF-κB and COX-2 pathways has been observed in related thiazoles, suggesting potential for treating inflammatory diseases .

Agricultural Applications

Fungicidal Activity

Field trials with analogs show efficacy against Fusarium oxysporum, a common crop pathogen :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume